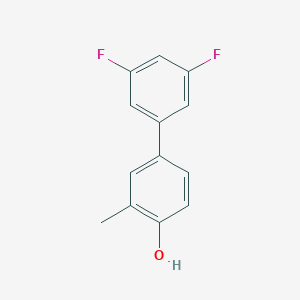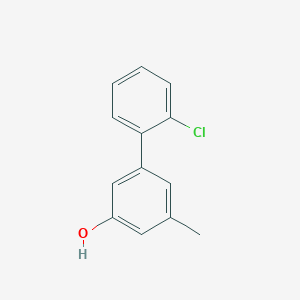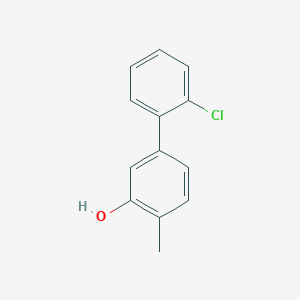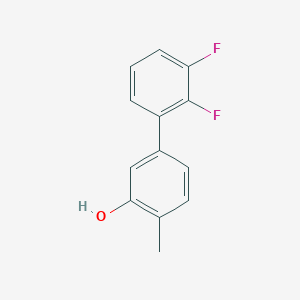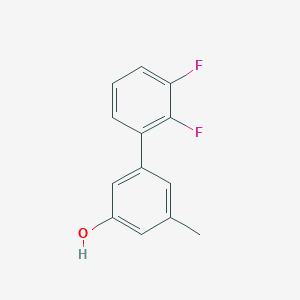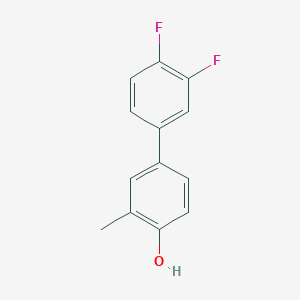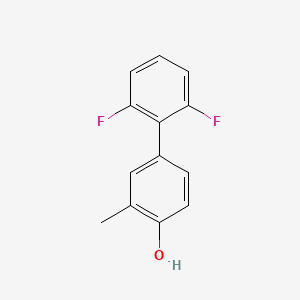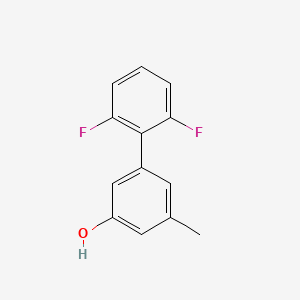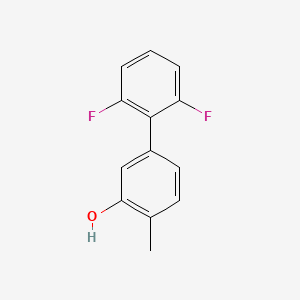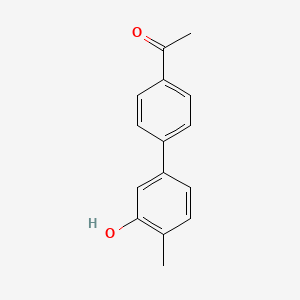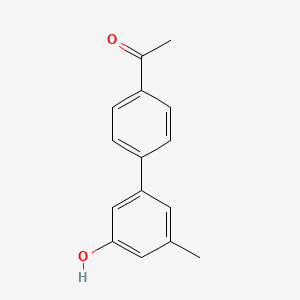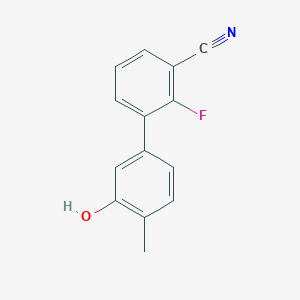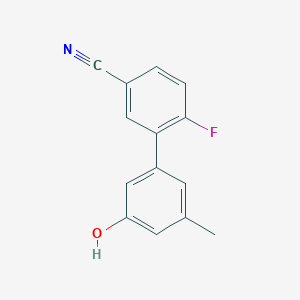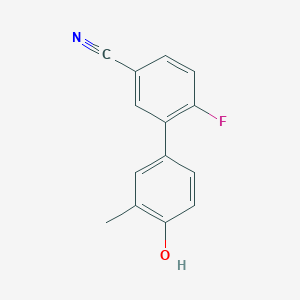
4-(5-Cyano-2-fluorophenyl)-2-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Cyano-2-fluorophenyl)-2-methylphenol is an organic compound with the molecular formula C14H10FNO It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, along with a hydroxyl group (-OH) and a methyl group (-CH3) on another phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyano-2-fluorophenyl)-2-methylphenol typically involves multi-step organic reactions. One common method includes the nitration of methyl 2-fluorophenylacetate to form methyl 2-(2-fluoro-5-nitrophenyl)acrylate, followed by reduction and subsequent cyclization reactions . The reaction conditions often involve the use of anhydrous solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under controlled temperatures ranging from 23°C to 90°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity .
化学反应分析
Types of Reactions
4-(5-Cyano-2-fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under pressure.
Substitution: Anhydrous DMF with potassium carbonate (K2CO3) at elevated temperatures.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
4-(5-Cyano-2-fluorophenyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
作用机制
The mechanism of action of 4-(5-Cyano-2-fluorophenyl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The cyano and fluorine groups enhance its binding affinity to specific proteins, leading to inhibition or activation of biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
相似化合物的比较
Similar Compounds
5-Cyano-2-fluorophenylboronic acid: Shares the cyano and fluorine groups but differs in the presence of a boronic acid group instead of a hydroxyl and methyl group.
4-(5-Cyano-2-fluorophenyl)phenol: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
4-(5-Cyano-2-fluorophenyl)-2-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and fluorine groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
属性
IUPAC Name |
4-fluoro-3-(4-hydroxy-3-methylphenyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO/c1-9-6-11(3-5-14(9)17)12-7-10(8-16)2-4-13(12)15/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTAFNZOTGQPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=CC(=C2)C#N)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683803 |
Source


|
| Record name | 6-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-91-8 |
Source


|
| Record name | 6-Fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
